molecular formula C18H18N2O3 B7702175 N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)furan-2-carboxamide

N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)furan-2-carboxamide

Cat. No. B7702175
M. Wt: 310.3 g/mol
InChI Key: ZPEVNGZTXNFLBM-UHFFFAOYSA-N
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Description

N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)furan-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)furan-2-carboxamide involves the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound can also inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth and metastasis. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)furan-2-carboxamide is its potent antitumor activity. This compound can inhibit the growth of a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of this compound is its potential toxicity. Studies have shown that this compound can cause DNA damage and induce cell death in normal cells as well as cancer cells.

Future Directions

There are several future directions for research on N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)furan-2-carboxamide. One area of interest is the development of new analogs of this compound that have improved potency and selectivity for cancer cells. Another area of research is the investigation of the potential of this compound as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, further studies are needed to determine the optimal dosing and administration of this compound for maximum efficacy and minimal toxicity.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its potent antitumor activity, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an important area of study for researchers. Further research is needed to fully understand the potential of this compound and its analogs for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)furan-2-carboxamide involves the reaction of 2-hydroxy-8-methylquinoline with N-ethyl-N-(furan-2-ylmethyl)amine in the presence of a catalyst. The resulting product is a yellow crystalline solid that can be purified through recrystallization.

Scientific Research Applications

N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)furan-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent antitumor activity and can inhibit the growth of cancer cells.

properties

IUPAC Name

N-ethyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-3-20(18(22)15-8-5-9-23-15)11-14-10-13-7-4-6-12(2)16(13)19-17(14)21/h4-10H,3,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEVNGZTXNFLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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